N-(4-chlorophenyl)-4-(4-morpholinyl)benzamide
Overview
Description
N-(4-chlorophenyl)-4-(4-morpholinyl)benzamide, also known as TAK-659, is a small molecule kinase inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the survival and proliferation of B-cell lymphoma cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various types of cancer.
Mechanism of Action
N-(4-chlorophenyl)-4-(4-morpholinyl)benzamide works by inhibiting the activity of BTK, a key signaling molecule in B-cell receptor (BCR) signaling. BCR signaling plays a critical role in the survival and proliferation of B-cell lymphoma cells, and inhibition of BTK leads to decreased cell survival and proliferation. N-(4-chlorophenyl)-4-(4-morpholinyl)benzamide has also been shown to inhibit other kinases, such as ITK and TXK, which are involved in T-cell signaling.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-(4-morpholinyl)benzamide has been shown to have several biochemical and physiological effects in preclinical models. It induces apoptosis in cancer cells, inhibits cell proliferation, and enhances the activity of other cancer therapies. N-(4-chlorophenyl)-4-(4-morpholinyl)benzamide has also been shown to inhibit the production of cytokines, which are involved in the immune response and inflammation.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-4-(4-morpholinyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, with a favorable pharmacokinetic profile. N-(4-chlorophenyl)-4-(4-morpholinyl)benzamide has also been shown to have a low toxicity profile in preclinical studies. However, there are some limitations to using N-(4-chlorophenyl)-4-(4-morpholinyl)benzamide in lab experiments. It is a relatively new compound, and there is limited information available on its long-term effects. N-(4-chlorophenyl)-4-(4-morpholinyl)benzamide may also have off-target effects on other kinases, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-(4-chlorophenyl)-4-(4-morpholinyl)benzamide. One area of interest is the development of combination therapies that include N-(4-chlorophenyl)-4-(4-morpholinyl)benzamide. N-(4-chlorophenyl)-4-(4-morpholinyl)benzamide has been shown to enhance the activity of other cancer therapies, and there is potential for synergistic effects with other drugs. Another area of interest is the evaluation of N-(4-chlorophenyl)-4-(4-morpholinyl)benzamide in other types of cancer, such as solid tumors. N-(4-chlorophenyl)-4-(4-morpholinyl)benzamide has shown promising results in preclinical models of multiple myeloma and mantle cell lymphoma, and there is potential for its use in other types of cancer. Finally, there is ongoing research into the development of more potent and selective BTK inhibitors, which could have even greater therapeutic potential than N-(4-chlorophenyl)-4-(4-morpholinyl)benzamide.
Scientific Research Applications
N-(4-chlorophenyl)-4-(4-morpholinyl)benzamide has been extensively studied in preclinical models of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. In these studies, N-(4-chlorophenyl)-4-(4-morpholinyl)benzamide has shown potent antitumor activity, inducing apoptosis (programmed cell death) and inhibiting cell proliferation. N-(4-chlorophenyl)-4-(4-morpholinyl)benzamide has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
N-(4-chlorophenyl)-4-morpholin-4-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-14-3-5-15(6-4-14)19-17(21)13-1-7-16(8-2-13)20-9-11-22-12-10-20/h1-8H,9-12H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEMDXVBRWSLQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-(morpholin-4-yl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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